![molecular formula C11H12ClN3 B11885403 2-(1-Chloroethyl)-1-cyclopropyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11885403.png)
2-(1-Chloroethyl)-1-cyclopropyl-1H-imidazo[4,5-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Chloroethyl)-1-cyclopropyl-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that features a unique structure combining a cyclopropyl group, an imidazo[4,5-c]pyridine core, and a 1-chloroethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Chloroethyl)-1-cyclopropyl-1H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopropylamine derivative with a pyridine-based precursor, followed by chlorination to introduce the 1-chloroethyl group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process, reducing the time and resources required.
Chemical Reactions Analysis
Types of Reactions
2-(1-Chloroethyl)-1-cyclopropyl-1H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The 1-chloroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-(1-Chloroethyl)-1-cyclopropyl-1H-imidazo[4,5-c]pyridine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: It may be explored for its potential as a pharmaceutical agent, particularly in targeting specific biological pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of 2-(1-Chloroethyl)-1-cyclopropyl-1H-imidazo[4,5-c]pyridine involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism depends on the context of its application, whether in medicinal chemistry or materials science.
Comparison with Similar Compounds
Similar Compounds
2-(1-Chloroethyl)-1H-imidazo[4,5-c]pyridine: Lacks the cyclopropyl group, which may affect its chemical properties and applications.
1-Cyclopropyl-1H-imidazo[4,5-c]pyridine: Lacks the 1-chloroethyl group, potentially altering its reactivity and biological activity.
2-(1-Bromoethyl)-1-cyclopropyl-1H-imidazo[4,5-c]pyridine: Similar structure but with a bromo substituent, which may influence its reactivity and applications.
Uniqueness
2-(1-Chloroethyl)-1-cyclopropyl-1H-imidazo[4,5-c]pyridine is unique due to the combination of its structural elements, which confer specific chemical and biological properties. The presence of both the cyclopropyl group and the 1-chloroethyl substituent makes it a versatile compound for various applications.
Properties
Molecular Formula |
C11H12ClN3 |
|---|---|
Molecular Weight |
221.68 g/mol |
IUPAC Name |
2-(1-chloroethyl)-1-cyclopropylimidazo[4,5-c]pyridine |
InChI |
InChI=1S/C11H12ClN3/c1-7(12)11-14-9-6-13-5-4-10(9)15(11)8-2-3-8/h4-8H,2-3H2,1H3 |
InChI Key |
HBAPSBBQPOTGBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC2=C(N1C3CC3)C=CN=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





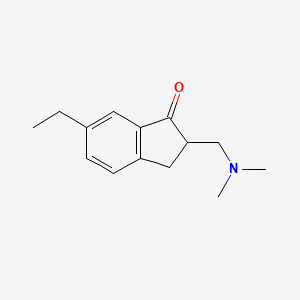
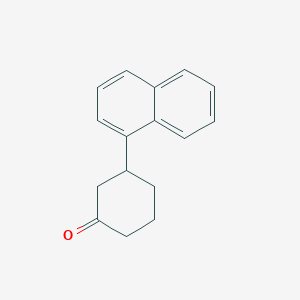
![2-Morpholino-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11885344.png)

![3-Methyl-4-oxo-4,7-dihydro-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid ethyl ester](/img/structure/B11885351.png)
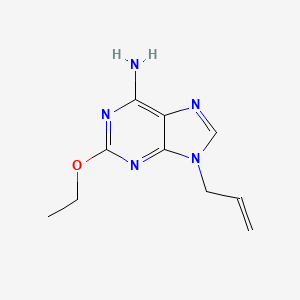
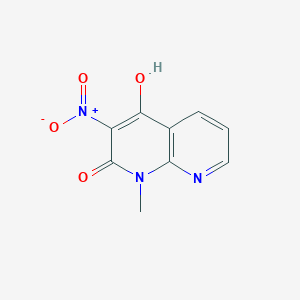

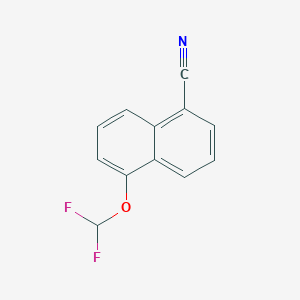
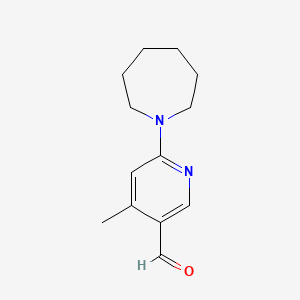
![Boronic acid, [2-(1-pyrrolidinylazo)phenyl]-](/img/structure/B11885382.png)
